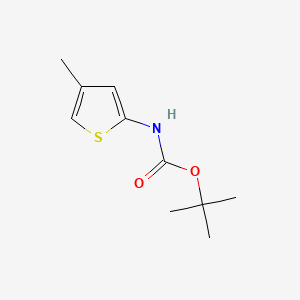

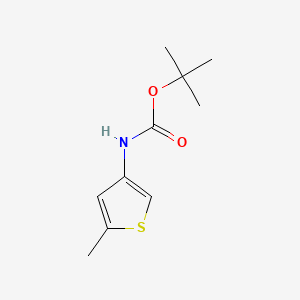

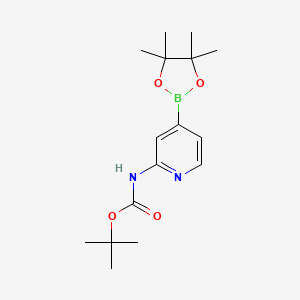

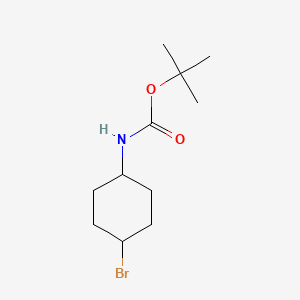

tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

説明

Tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate (TNPC) is a heterocyclic compound that is used in a variety of applications. It is a nitrogen containing compound, with a pyrazole ring, and a tert-butyl group. TNPC is a versatile compound, and has been used in a variety of fields, such as organic synthesis, materials science, and biochemistry.

科学的研究の応用

Synthesis of Pyrazolo-Triazines

S. M. Ivanov (2021) conducted a study on the synthesis of 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones. These compounds were prepared by nitration of corresponding 7-R-substituted 8-carboxylic acids or their analogs. The structures of the synthesized products were confirmed using various spectroscopic methods. This research highlights the potential of such compounds in developing novel organic materials with specific functionalities S. M. Ivanov, 2021.

Application in Targeted Molecule Synthesis

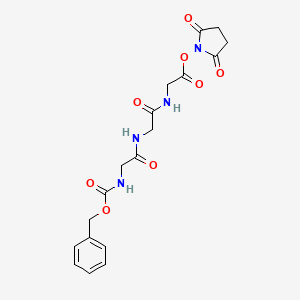

Qi Zhang et al. (2022) demonstrated the role of a similar compound, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, as an intermediate in synthesizing the mTOR targeted PROTAC molecule PRO1. Their work employed palladium-catalyzed Suzuki reactions to achieve high yields, emphasizing the importance of these compounds in synthesizing targeted therapeutic agents Qi Zhang et al., 2022.

Divergent Reactivity and Syntheses

C. Yang et al. (2016) explored the divergent reactivity of nitrocyclopropanes, leading to facile syntheses of 3-alkoxy pyrazolines and pyrazoles. This study underscores the versatility of tert-butyl-substituted compounds as donors or acceptors in cyclopropanes, enabling novel synthesis pathways for potentially biologically active molecules C. Yang et al., 2016.

Antitumor Agents

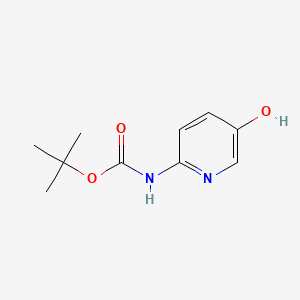

R. Abonía et al. (2011) synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates as potential antitumor agents. The compounds displayed significant activity against various cancer cell lines, showcasing the therapeutic potential of tert-butyl and pyrazole derivatives in oncology R. Abonía et al., 2011.

Pyrazole Protecting Group

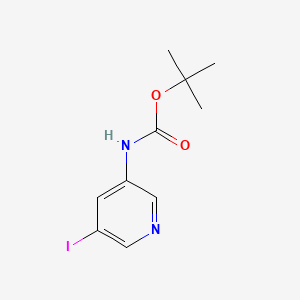

P. Pollock & K. P. Cole (2014) described the use of tert-butyl as a pyrazole protecting group, facilitating the single-step preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine. This work highlights the utility of tert-butyl derivatives in streamlining the synthesis of complex organic molecules, potentially easing the production of pharmaceuticals and other specialty chemicals P. Pollock & K. P. Cole, 2014.

特性

IUPAC Name |

tert-butyl 3-(4-nitropyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)13-5-9(6-13)14-7-8(4-12-14)15(17)18/h4,7,9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGPBTPTPJYTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401132307 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate | |

CAS RN |

1314987-79-5 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)